Home > Products > Screening Compounds P14627 > Boc-Met-Leu-Phe-OH
Boc-Met-Leu-Phe-OH - 67247-12-5

Boc-Met-Leu-Phe-OH

Catalog Number: EVT-242183
CAS Number: 67247-12-5
Molecular Formula: C25H39N3O6S
Molecular Weight: 509.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The tripeptide derivative N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester, commonly referred to as Boc-Met-Leu-Phe-OH, is structurally related to chemotactic antagonist agents. These agents are significant in the study of immune responses and molecular signaling due to their role in cell chemotaxis. The research on such peptides provides insights into their conformational properties and potential applications in various fields, including medicinal chemistry and biochemistry1.

Applications in Various Fields

The detailed study of Boc-Met-Leu-Phe-OH and its analogs has implications across multiple fields. In medicinal chemistry, understanding the conformation and binding modes of these peptides can lead to the development of new drugs that modulate immune responses or target specific enzymes. For instance, the two-metal ion mechanism elucidated in the study of blLAP can inform the design of enzyme inhibitors that mimic transition states2. In biochemistry, the conformational properties of peptides like Boc-Met-Leu-Phe-OH are essential for understanding protein folding and stability, which are fundamental aspects of cellular function and disease. The research on these peptides also contributes to the field of structural biology, where the data obtained from crystallography can be used to model protein-ligand interactions and predict the behavior of similar molecules in biological systems1.

N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLF)

Compound Description: N-Formyl-Methionyl-Leucyl-Phenylalanine, often abbreviated as fMLF, is a potent chemotactic peptide that plays a crucial role in the inflammatory response by attracting and activating neutrophils. [, ] It serves as a benchmark compound for developing and evaluating novel chemotactic peptide analogs, including Boc-Met-Leu-Phe-OH. [, ]

Relevance: fMLF shares its core tripeptide sequence (Methionine-Leucine-Phenylalanine) with Boc-Met-Leu-Phe-OH. [, ] The key structural difference lies in the N-terminal modification. While fMLF possesses a formyl group, Boc-Met-Leu-Phe-OH incorporates a tert-butyloxycarbonyl (Boc) group as a protecting group. This difference in the N-terminal modification significantly influences the biological activity of these compounds, with fMLF exhibiting potent chemotactic activity, while Boc-Met-Leu-Phe-OH acts as a chemotactic antagonist. [, ]

N-Formyl-Methionyl-Leucyl-Phenylalanine-Methyl Ester (fMLF-OMe)

Compound Description: This compound is a methyl ester derivative of fMLF, often used to investigate the structure-activity relationships of chemotactic peptides. [, , ] Studies have explored its ability to induce chemotaxis, superoxide anion production, and lysozyme release in human neutrophils. [, , ]

Relevance: The compound exhibits close structural similarity to Boc-Met-Leu-Phe-OH, sharing the same tripeptide sequence. [, , ] The primary differences are the N-terminal formyl group in fMLF-OMe compared to the Boc protecting group in Boc-Met-Leu-Phe-OH, and the presence of a methyl ester on the C-terminus of fMLF-OMe, while Boc-Met-Leu-Phe-OH exists as a free acid. These modifications influence their respective biological activities. [, , ]

N-Formyl-Methionyl-β3-homoLeucyl-Phenylalanine-Methyl Ester

Compound Description: This compound is a modified fMLF-OMe analog where the central leucine residue is replaced with a β3-homoleucine. [] This substitution aims to study the impact of altering the backbone flexibility on the biological activity of the peptide.

Relevance: This compound shares the N-terminal formyl group and C-terminal methyl ester with fMLF-OMe while having a modified central residue compared to Boc-Met-Leu-Phe-OH. [] This modification aims to probe the importance of specific structural features for the biological activity of fMLF analogs.

N-Formyl-Methionyl-Leucyl-β3-homoPhenylalanine-Methyl Ester

Compound Description: This fMLF-OMe analog features a β3-homoPhenylalanine substitution at the phenylalanine position, maintaining the formyl group and methyl ester functionalities. [] This modification explores the impact of a bulkier and more conformationally restricted C-terminal residue on activity.

Relevance: This compound, similar to other related compounds, shares the core tripeptide backbone with Boc-Met-Leu-Phe-OH but incorporates specific modifications to further understand the structure-activity relationship of this class of chemotactic peptides. []

N-Formyl-O-Methyl-L-homoseryl-Leucyl-Phenylalanine-Methyl Ester

Compound Description: This fMLF-OMe analog features an oxygen substitution for the sulfur atom in the methionine side chain, replacing it with O-methyl-L-homoserine. [] This change investigates the specific role of the sulfur atom in the biological activity of fMLF-OMe.

Relevance: By comparing the activity of this compound with fMLF-OMe and Boc-Met-Leu-Phe-OH, researchers aimed to dissect the contribution of the sulfur atom in the methionine side chain to the overall biological activity of these chemotactic peptide analogs. []

N-Formyl-4-Aminotetrahydrothiopyran-4-carboxylic acid-Leucyl-2-aminoindane-2-carboxylic acid-Methyl Ester

Compound Description: This compound is a conformationally constrained analog of fMLF-OMe, where the methionine residue is replaced with 4-Aminotetrahydrothiopyran-4-carboxylic acid (Thp), and the phenylalanine is replaced with 2-aminoindane-2-carboxylic acid (Ain). [] These modifications aim to restrict the conformational flexibility of the peptide and investigate the effects on its activity.

Relevance: This compound, along with other modified analogs of fMLF-OMe, provides valuable insights into the structure-activity relationships of chemotactic peptides, ultimately contributing to the understanding of compounds like Boc-Met-Leu-Phe-OH. []

N-Formyl-Methionyl-Leucyl-2-aminoindane-2-carboxylic acid-Methyl Ester

Compound Description: This analog of fMLF-OMe incorporates 2-aminoindane-2-carboxylic acid (Ain) as a replacement for the phenylalanine residue at position 3, while retaining the formyl and methyl ester functionalities. [] This substitution explores the impact of a conformationally restricted C-terminal residue on the peptide's biological activity.

Relevance: This compound shares the N-terminal formyl group and C-terminal methyl ester with fMLF-OMe but has a modified C-terminal residue compared to Boc-Met-Leu-Phe-OH. [] This modification allows for the examination of the structure-activity relationship in the context of chemotactic peptides.

N-Formyl-Methionyl-Prolyl-Phenylalanine-Methyl Ester (f-MPF-OMe)

Compound Description: This analog of fMLF-OMe features a proline substitution for leucine in the central position. [] This modification introduces a rigid proline residue into the peptide backbone, potentially influencing its conformational flexibility and, consequently, its biological activity.

Relevance: The compound's structural similarity to Boc-Met-Leu-Phe-OH, with the exception of the proline at position 2, provides insights into the importance of side-chain interactions and conformational flexibility in the context of chemotactic peptide analogs. []

N-tert-Butyloxycarbonyl-Methionyl-Leucyl-α-methyl-Phenylalanine-Methyl Ester

Compound Description: This compound is an analog of Boc-Met-Leu-Phe-OH, modified with an α-methyl group on the phenylalanine residue and esterified with a methyl group at the C-terminus. [] This design explores the effect of increased steric hindrance and conformational restriction around the phenylalanine residue on biological activity.

Relevance: This compound provides valuable insights into the structure-activity relationships of chemotactic peptides and, through comparison with Boc-Met-Leu-Phe-OH, helps elucidate the impact of subtle structural modifications on their biological activities. []

N-tert-Butyloxycarbonyl-Phenylalanyl-Leucyl-Phenylalanyl-Leucyl-Alanine-Prolyl-Leucyl-Proline-OH

Compound Description: This is a cyclic octapeptide featuring alternating α- and β-amino acid residues. [] This specific sequence is designed to study the effects of incorporating β-amino acids on peptide conformation and its propensity to adopt β-turn structures.

Relevance: While this octapeptide doesn't share the same tripeptide sequence as Boc-Met-Leu-Phe-OH, it provides insights into the structural consequences of incorporating different amino acid residues, particularly β-amino acids, which could be relevant for understanding the conformational preferences and potential biological activities of related peptide sequences. []

N-tert-Butyloxycarbonyl-Phenylalanyl-dehydro-Leucyl-Valine-Methyl Ester

Compound Description: This tripeptide incorporates a dehydro-leucine residue in the central position, introducing a double bond into the peptide backbone. [] This modification leads to a more constrained conformation, allowing researchers to study the effect of conformational rigidity on peptide folding and biological activity.

Relevance: This compound provides insights into the relationship between peptide structure and activity, particularly in the context of incorporating modified amino acid residues like dehydro-leucine. [] While not directly related in sequence to Boc-Met-Leu-Phe-OH, this compound contributes to a broader understanding of peptide design and the influence of conformational constraints on biological activity.

Various Para-Substituted N-Formyl-Methionyl-Leucyl-Phenylalanine-Methyl Ester Analogs

Compound Description: This series of compounds involves the systematic substitution of the para position of the phenylalanine ring in fMLF-OMe with various functional groups. [] The substitutions explore the influence of electronic and steric effects on the aromatic ring on the biological activities of these chemotactic peptides.

Relevance: These compounds, similar to other related compounds, highlight the importance of the phenylalanine residue and its modifications in influencing the biological activity of Boc-Met-Leu-Phe-OH and other fMLF-related peptides. []

Source and Classification

Boc-Met-Leu-Phe-OH is derived from the natural peptide formyl-Met-Leu-Phe, which is known for its chemotactic properties. The compound's CAS number is 67247-12-5, and it has a molecular formula of C25H39N3O6S, with a molecular weight of 509.67 g/mol . This peptide is primarily utilized in biochemical research and drug discovery, particularly in the fields of organic chemistry and molecular biology.

Synthesis Analysis

The synthesis of Boc-Met-Leu-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the sequential addition of amino acids to a growing peptide chain. The process generally follows these steps:

  1. Resin Preparation: A suitable resin is chosen to anchor the first amino acid, which in this case is Boc-Met.
  2. Coupling Reactions: Each subsequent amino acid (Leucine and Phenylalanine) is added through coupling reactions, often utilizing coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Deprotection Steps: After each coupling, protective groups (such as the Boc group) are removed using acid treatment (e.g., trifluoroacetic acid) to expose the amine functionality for further coupling.
  4. Cleavage from Resin: Once the desired sequence is achieved, the peptide is cleaved from the resin using a cleavage cocktail that typically contains trifluoroacetic acid and scavengers to protect sensitive side chains.

The purity of the final product can be assessed using high-performance liquid chromatography (HPLC), with a typical purity requirement of ≥ 95% .

Molecular Structure Analysis

Boc-Met-Leu-Phe-OH features a complex structure characterized by its three amino acid residues linked by peptide bonds. The molecular structure can be described as follows:

The three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, providing insights into its interactions with biological receptors .

Chemical Reactions Analysis

Boc-Met-Leu-Phe-OH participates in various chemical reactions primarily involving its functional groups:

  1. Peptide Bond Formation: The primary reaction involves forming peptide bonds during synthesis.
  2. Deprotection Reactions: Acidic conditions are used to remove protective groups without affecting the integrity of the peptide backbone.
  3. Receptor Binding: The compound interacts with formyl peptide receptors, leading to downstream signaling events that modulate immune responses.

The antagonist activity against formyl peptide receptor 1 has been quantified, showing an IC50 value of approximately 0.63 µM, indicating its potency in inhibiting receptor-mediated superoxide production .

Mechanism of Action

Boc-Met-Leu-Phe-OH acts primarily as an antagonist at formyl peptide receptor 1. Its mechanism involves:

  • Inhibition of Chemotaxis: By binding to the receptor without activating it, Boc-Met-Leu-Phe-OH prevents neutrophil migration towards inflammatory sites.
  • Reduction of Reactive Oxygen Species: The compound inhibits superoxide production induced by natural ligands such as formyl-Met-Leu-Phe, thus modulating oxidative stress in tissues.

This mechanism has implications for therapeutic strategies aimed at controlling excessive inflammation .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-Met-Leu-Phe-OH include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and methanol but may have limited solubility in water.
  • Stability: Generally stable under dry conditions but sensitive to moisture and acidic environments.

These properties are crucial for handling and application in laboratory settings .

Applications

Boc-Met-Leu-Phe-OH has several scientific applications:

  1. Pharmaceutical Research: Used in drug discovery processes targeting inflammatory diseases due to its role as a formyl peptide receptor antagonist.
  2. Biochemical Studies: Serves as a tool for studying immune cell signaling pathways and chemotaxis mechanisms.
  3. Therapeutic Development: Potentially useful in developing treatments for conditions characterized by excessive inflammation or immune response dysregulation.

Research continues to explore its efficacy and safety profiles for potential clinical applications .

Introduction to Boc-Met-Leu-Phe-OH

Boc-Met-Leu-Phe-OH (tert-butoxycarbonyl-methionyl-leucyl-phenylalanine) represents a strategically modified tripeptide that has significantly advanced peptide chemistry and receptor pharmacology. Characterized by its N-terminal Boc protection and C-terminal free acid, this synthetic molecule serves dual roles: as a building block in peptide synthesis and as a critical pharmacological tool for studying innate immune responses. Its design incorporates deliberate structural modifications that enhance stability, facilitate synthetic manipulation, and enable precise interrogation of formyl peptide receptor (FPR) signaling pathways [5] [6].

Structural Characterization and Chemical Identity

IUPAC Nomenclature and Molecular Formula (C₂₅H₃₉N₃O₆S)

The systematic IUPAC name for Boc-Met-Leu-Phe-OH is N-[(1S)-1-[[(1S)-1-[(2S)-2-amino-3-(tert-butoxycarbonylamino)-3-oxopropyl]carbamoyl]-3-methylbutyl]carbamoyl]-2-phenylethyl]-β-methylthio-L-alaninamide. Its empirical molecular formula is C₂₅H₃₉N₃O₆S, corresponding to a molecular weight of 509.67 g/mol [2] [3] [6]. The compound is identified by CAS Registry Number 67247-12-5 and typically appears as a white to off-white crystalline solid. It requires storage at -20°C to 0-8°C under anhydrous conditions to prevent deprotection or oxidation [2] [3]. Key physicochemical parameters include:

Table 1: Structural and Physicochemical Properties of Boc-Met-Leu-Phe-OH

PropertyValueSource
Molecular FormulaC₂₅H₃₉N₃O₆S [3] [6]
Molecular Weight509.67 g/mol [3] [6]
CAS Registry Number67247-12-5 [3] [6]
Purity Specifications≥95% (HPLC) [2] [3]
Storage Conditions-20°C to 0-8°C, anhydrous, dark [2] [3]
PubChem CID14655143 [1]

Tertiary-Butoxycarbonyl (Boc) Protecting Group Functionality

The Boc group [(CH₃)₃C-O-C(=O)-] attached to the N-terminal methionine residue serves three primary biochemical functions:

  • Steric Shielding: The bulky tert-butyl moiety blocks nucleophilic attack on the peptide backbone, significantly enhancing resistance to enzymatic degradation compared to formylated analogs [5] [7].
  • Charge Neutralization: By replacing the protonated amine typical of unblocked peptides, the Boc group eliminates a positive charge, profoundly altering receptor binding kinetics. This transforms the molecule from a formyl peptide receptor (FPR) agonist into a high-affinity antagonist [5] [9].
  • Acid-Labile Reactivity: The Boc group can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting amide bonds, enabling its use in sequential solid-phase peptide synthesis [7] [8]. This orthogonality is critical for constructing larger peptide assemblies where methionine must remain unreactive during elongation cycles.

Sequence-Specific Tripeptide Configuration (Met-Leu-Phe)

The tripeptide backbone (Met-Leu-Phe) adopts an L-configured stereochemistry at all chiral centers, preserving natural amino acid geometry. Each residue contributes distinct physicochemical properties essential for receptor interaction:

  • Methionine (Position 1): The thioether moiety (-SCH₃) provides moderate hydrophobicity and potential oxidation sensitivity. Its side chain occupies a receptor subpocket typically engaged by bacterial formylmethionine residues [4] [9].
  • Leucine (Position 2): The β-branched isobutyl side chain enhances conformational rigidity and hydrophobic packing, promoting specific van der Waals contacts within the FPR binding cleft [4] [10].
  • Phenylalanine (Position 3): The aromatic benzyl group enables π-stacking interactions with receptor tyrosine residues and anchors the C-terminus via electrostatic complementarity [4] [9].

Table 2: Amino Acid Residue Contributions to Structure and Function

ResiduePositionKey Functional FeaturesRole in Receptor Interaction
Methionine1 (N-terminal)Thioether group (-SCH₃), Moderate hydrophobicityBinds hydrophobic subpocket of FPR1
Leucine2β-Branched aliphatic side chain, Conformational constraintStabilizes receptor-bound conformation
Phenylalanine3 (C-terminal)Aromatic benzyl ring, C-terminal carboxylateπ-Stacking; Electrostatic anchoring

This sequence replicates the core pharmacophore of natural chemotactic peptides while the Boc modification blocks activation mechanisms [4] [5].

Historical Context in Peptide Chemistry

Evolution of Boc-Protected Peptides in Solid-Phase Synthesis

Boc-Met-Leu-Phe-OH emerged during the maturation of solid-phase peptide synthesis (SPPS) methodologies. Its development reflects three key advances in peptide chemistry:

  • Orthogonal Protection Strategies: The acid-labile Boc group enabled sequential deprotection-coupling cycles on resin supports without affecting standard peptide bonds. This was critical for synthesizing complex sequences like opioid receptor ligands where methionine oxidation posed significant challenges [7] [8].
  • Handling Sulfur-Containing Residues: Early SPPS protocols struggled with methionine side chain oxidation. Boc protection provided a solution by allowing deprotection under oxygen-free acidic conditions, preserving thioether integrity during synthesis [8]. This technical advance facilitated reliable production of high-purity (>95%) peptides containing oxidation-sensitive residues [2] [3].
  • Transition to Fmoc Chemistry: Although Boc strategies dominated early SPPS, limitations in handling acid-sensitive residues spurred development of base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protection. Modern syntheses of Boc-Met-Leu-Phe-OH now often employ hybrid approaches: Fmoc chemistry for sequence assembly followed by on-resin Boc capping of the N-terminus, combining the advantages of both protection schemes [8].

Table 3: Milestones in Boc-Protected Peptide Synthesis

Time PeriodTechnical AdvanceImpact on Boc-Met-Leu-Phe-OH Synthesis
1960s-1970sMerrifield’s Boc-SPPS using chloromethyl resinsEnabled first-generation synthesis under harsh conditions (EtOH reflux)
1980s-1990sAcidolytic scavengers (EDT, TIS)Reduced side reactions during TFA cleavage
2000s-PresentHybrid Fmoc/Boc strategiesImproved yield and purity (>95% HPLC) [8]

Role in Advancing Formyl Peptide Receptor (FPR) Research

As a potent FPR antagonist (IC₅₀ = 0.63 μM against fMLF-induced superoxide production), Boc-Met-Leu-Phe-OH has been indispensable for decoding immune cell signaling:

  • Receptor Subtype Selectivity: The molecule exhibits >100-fold selectivity for FPR1 over FPR2, enabling researchers to dissect the distinct functions of these closely related receptors. It competitively inhibits formyl-methionyl-leucyl-phenylalanine binding without triggering G-protein activation, making it an essential negative control in neutrophil signaling studies [4] [5].
  • Mechanistic Insights: By blocking fMLF-stimulated granule exocytosis and superoxide production in human neutrophils, Boc-Met-Leu-Phe-OH revealed that receptor occupancy alone is insufficient for signal transduction. This supported the concept of "functional selectivity" in FPR signaling, where ligand-specific receptor conformations dictate downstream effects [5] [9].
  • Pharmacological Tool Development: Structural studies comparing Boc-Met-Leu-Phe-OH with its formylated analog demonstrated that the bulky Boc group sterically hinders a critical receptor toggle switch required for activation. This insight guided the design of bi-functional peptide analogs with tunable agonist/antagonist properties for inflammatory disorders [4] [7] [9].

Table 4: Key Findings in FPR Research Using Boc-Met-Leu-Phe-OH

Research AreaExperimental UseCritical Finding
Receptor AntagonismInhibition of fMLF-induced superoxide productionIC₅₀ = 0.63 μM in human neutrophils [5]
Signal TransductionBlockade of primary granule exocytosisConfirmed FPR1-specific exocytotic pathway
Ligand-Receptor DynamicsCompetitive binding assays with ³H-fMLFEstablished allosteric modulation mechanisms [4]
Structural PharmacologyComparison with formylated analogs via NMR/X-rayIdentified steric hindrance as key to antagonism [7] [9]

The molecule remains a prototype for developing peptide-based anti-inflammatory agents targeting dysregulated neutrophil activation in conditions like rheumatoid arthritis and sepsis [5] [9].

Properties

CAS Number

67247-12-5

Product Name

Boc-Met-Leu-Phe-OH

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C25H39N3O6S

Molecular Weight

509.7 g/mol

InChI

InChI=1S/C25H39N3O6S/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32)/t18-,19-,20-/m0/s1

InChI Key

GYBXWOPENJVQKE-UFYCRDLUSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C

Synonyms

BOC-Met-Leu-Phe
Boc1 peptide
N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine
t-boc-MLP
t-butyloxycarbonyl-1-methionyl-1-leucyl-1-phenylatanine
t-butyloxycarbonyl-methionyl-leucyl-phenylalanine

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.